N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H20FN5O3S and its molecular weight is 417.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity Studies
The compound is part of a broader class of chemicals studied for their synthesis and potential bioactivity, particularly as inhibitors of certain enzymes or as candidates for anticancer agents. For instance, similar sulfonamide derivatives have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, indicating a possible application in cancer research (Gul et al., 2016).
Palladium-Catalyzed Arylations
Research has also explored the use of pyrazole derivatives, particularly those with cyclopropyl groups, in palladium-catalyzed direct arylation reactions. This method could be utilized in the synthesis of complex organic compounds, demonstrating the compound's relevance in organic synthesis and drug development (Sidhom et al., 2018).
Molecular Docking Studies
Molecular docking studies of similar compounds have been conducted to investigate their potential as anti-breast cancer agents. This suggests that derivatives of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide could be explored for their binding affinities towards cancer-related targets, offering insights into their therapeutic potentials (Putri et al., 2021).
Analgesic and Anti-Hyperalgesic Effects
Studies on similar sulfonamide derivatives have shown significant anti-hyperalgesic and anti-edematogenic effects in pathological pain models in mice, without causing locomotor disorders. This indicates potential applications in pain management and anti-inflammatory therapies (Lobo et al., 2015).
Tyrosinase Inhibitor Candidates
The synthesis and evaluation of similar compounds as tyrosinase inhibitors suggest potential applications in the treatment of disorders related to melanin synthesis, such as hyperpigmentation. This research area may benefit from further exploration of the compound's derivatives for cosmetic and dermatological applications (Rahayu et al., 2022).
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-28-19-5-4-14(10-15(19)20)29(26,27)23-8-9-25-18(13-2-3-13)11-16(24-25)17-12-21-6-7-22-17/h4-7,10-13,23H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQMSWMZRYJILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.